
Mercury, chloro-2-naphthalenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Mercury, chloro-2-naphthalenyl- typically involves the reaction of 2-chloronaphthalene with mercuric acetate in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Mercury, chloro-2-naphthalenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of mercury oxides and other by-products.
Reduction: Reduction reactions can convert Mercury, chloro-2-naphthalenyl- to its corresponding mercury-free derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mercury, chloro-2-naphthalenyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: Research studies investigate its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Although not widely used in medicine, it serves as a model compound for studying the toxicological effects of organomercury compounds.
Industry: It finds applications in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Mercury, chloro-2-naphthalenyl- involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the disruption of normal cellular functions. This binding can result in oxidative stress, inhibition of enzyme activity, and other toxic effects .
Comparison with Similar Compounds
Mercury, chloro-2-naphthalenyl- can be compared with other organomercury compounds such as methylmercury and ethylmercury. While all these compounds share the common feature of mercury binding, Mercury, chloro-2-naphthalenyl- is unique due to its naphthalenyl structure, which influences its reactivity and applications . Similar compounds include:
- Methylmercury
- Ethylmercury
- Phenylmercury
These compounds differ in their chemical structures and specific applications, but they all exhibit the characteristic toxicological properties of organomercury compounds.
Properties
CAS No. |
39966-41-1 |
|---|---|
Molecular Formula |
C10H7ClHg |
Molecular Weight |
363.21 g/mol |
IUPAC Name |
chloro(naphthalen-2-yl)mercury |
InChI |
InChI=1S/C10H7.ClH.Hg/c1-2-6-10-8-4-3-7-9(10)5-1;;/h1-3,5-8H;1H;/q;;+1/p-1 |
InChI Key |
JEWKITRCRXNBDK-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)[Hg]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


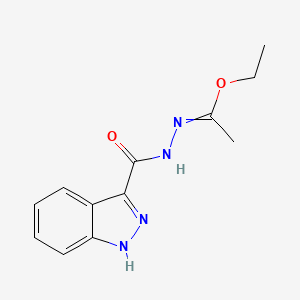
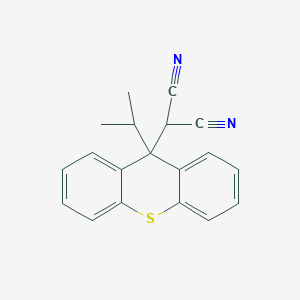

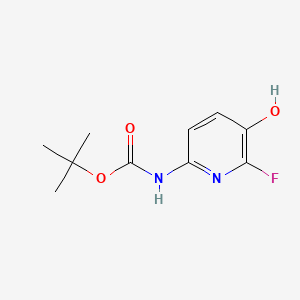

![8,8-Diethyl-6,10-dioxaspiro[4.5]decane](/img/structure/B14007146.png)
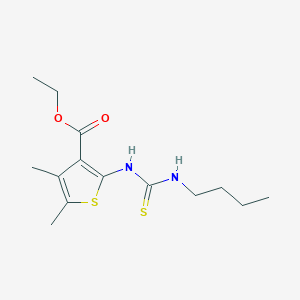
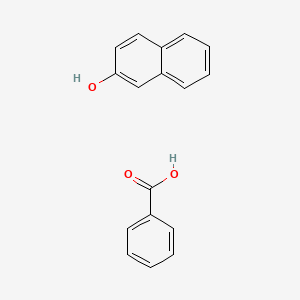

![[2,2,2-Trifluoro-1-(4-methylphenyl)ethyl] 4-methylbenzenesulfonate](/img/structure/B14007181.png)
![1,5-Anhydro-3-[6-chloro-2-(methylsulfanyl)-9h-purin-9-yl]-2,3-dideoxyhex-1-enitol](/img/structure/B14007185.png)


![N-[[2-Chloro-1-ethyl-5-[[(2-nitrophenyl)hydrazinylidene]methyl]indol-3-YL]methylideneamino]-2-nitro-aniline](/img/structure/B14007194.png)
